3-(Difluoromethyl)isonicotinic acid

Description

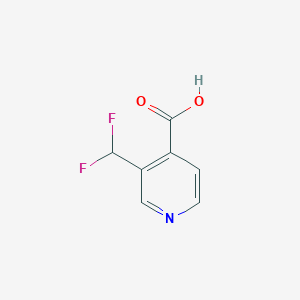

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(difluoromethyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-6(9)5-3-10-2-1-4(5)7(11)12/h1-3,6H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKPSCJCYJGRKRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 3 Difluoromethyl Isonicotinic Acid

Reactivity Profiles of the Pyridine (B92270) Nitrogen Atom

The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. researchgate.netchemicalbook.comchemicalbook.com This inherent electronic deficiency is further intensified by the strong electron-withdrawing nature of the difluoromethyl group at the C-3 position and the carboxylic acid group at the C-4 position. Consequently, the electron density across the pyridine ring is significantly reduced, particularly at positions 2, 4, and 6. chemicalbook.comchemicalbook.com

This electronic landscape dictates the reactivity of the pyridine nitrogen. The nitrogen atom in 3-(difluoromethyl)isonicotinic acid is weakly basic and can be protonated by strong acids to form pyridinium (B92312) salts. chemicalbook.comchemicalbook.com It can also undergo oxidation, typically with peroxy acids, to form the corresponding N-oxide. chemicalbook.com The formation of an N-oxide can alter the reactivity of the ring, potentially facilitating certain electrophilic substitution reactions. chemicalbook.com Due to the reduced electron density, nucleophilic substitution reactions are generally favored at the positions ortho and para to the nitrogen atom (positions 2 and 6 in this case). chemicalbook.comchemicalbook.com

Transformations at the Carboxylic Acid Functionality

The carboxylic acid group is a key site for molecular modification, allowing for the synthesis of a wide array of derivatives.

The carboxylic acid moiety of this compound readily undergoes standard transformations to form esters, amides, and hydrazides. These reactions are fundamental in medicinal chemistry for modifying a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Esterification: Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions or by using coupling agents. For instance, the derivatization of various carboxylic acids, including nicotinic acid analogs, into butyl esters using butanol-HCl has been reported. ddtjournal.com

Amidation: Amide bond formation is typically accomplished by reacting the carboxylic acid with a primary or secondary amine. This reaction often requires the use of a coupling agent to activate the carboxylic acid. The reaction of pyridine dicarboxylic anhydride (B1165640) with aromatic amines to yield arylcarbamoylpyridinecarboxylic acids demonstrates the susceptibility of pyridine-based acids to amidation. hilarispublisher.com

Hydrazide Synthesis: Hydrazides are synthesized through the reaction of the carboxylic acid or its ester derivative with hydrazine (B178648) hydrate. google.comresearchgate.net A common method involves heating a mixture of the isonicotinic acid and hydrazine hydrate, often with a solvent that allows for the removal of water to drive the reaction to completion. google.com Isonicotinic acid hydrazide (Isoniazid) and its derivatives are well-known for their biological activities. researchgate.net

| Derivative Type | General Reagents | Reaction Conditions | Significance |

|---|---|---|---|

| Esters | Alcohol (e.g., Butanol), Acid Catalyst (e.g., HCl) | Heating | Increases lipophilicity, potential prodrugs. ddtjournal.com |

| Amides | Amine, Coupling Agents (e.g., DCC, EDC) | Typically room temperature | Modulates biological activity and hydrogen bonding capabilities. hilarispublisher.com |

| Hydrazides | Hydrazine Hydrate | Heating, often with water removal | Key pharmacophore in various therapeutic agents. google.comresearchgate.net |

Decarboxylation involves the removal of the carboxylic acid group, typically with the release of carbon dioxide, to form a C-H bond or to generate a reactive intermediate that can be trapped. acs.org For aromatic carboxylic acids, this transformation can be challenging but offers a route to substituted pyridines that might be otherwise difficult to access.

Modern synthetic methods, such as photoredox catalysis, have enabled the decarboxylation of aryl carboxylic acids under mild conditions. rsc.org This process involves the generation of an aryl radical from the carboxylic acid, which can then be functionalized. rsc.org While electron-rich aromatic acids are often more amenable to these conditions, methods have been developed that also tolerate electron-deficient systems. rsc.org Another approach involves the conversion of the carboxylic acid to an activated form, such as an N-hydroxyphthalimide (NHPI) ester, which can then undergo radical decarboxylation catalyzed by a pyridine-boron complex. google.com These methods represent potential pathways for the conversion of this compound into 3-(difluoromethyl)pyridine (B1298654).

Chemical Conversions and Stability of the Difluoromethyl Group

Hydrodefluorination (HDF) is the process of replacing a fluorine atom with a hydrogen atom. While often applied to trifluoromethyl (CF₃) groups to access difluoromethyl compounds, the CF₂H group itself can undergo further HDF under certain conditions. nih.gov The cleavage of the strong C-F bond typically requires reductive methods. Photoredox catalysis using organic photocatalysts has been shown to achieve the selective HDF of trifluoromethylarenes. nih.gov Mechanistic studies suggest the process involves the formation of a radical anion, which then expels a fluoride (B91410) ion. nih.gov The resulting radical is then reduced and protonated. It is plausible that under forcing reductive conditions, the difluoromethyl group in this compound could be sequentially reduced to a monofluoromethyl (-CH₂F) or a methyl (-CH₃) group.

| Condition | Stability/Reactivity of the Difluoromethyl Group | Reference |

|---|---|---|

| Normal Storage Conditions | Stable | fishersci.iecanbipharm.com |

| Strong Oxidizing Agents | Potential for incompatibility/decomposition | fishersci.ieaksci.com |

| Strong Bases | Potential for incompatibility | fishersci.iecanbipharm.com |

| High Temperature | Decomposition, may release Hydrogen Fluoride (HF) | fishersci.iesynquestlabs.com |

| Reductive Conditions (e.g., Photoredox HDF) | Potential for hydrodefluorination to -CH₂F or -CH₃ | nih.gov |

| Metabolic Conditions | Generally high stability | bris.ac.uk |

The chemical behavior of this compound is characterized by the interplay of its core structural components: the electron-deficient pyridine ring, the activating difluoromethyl group, and the carboxylic acid functionality. These features make it a valuable building block in synthetic chemistry, particularly for the construction of complex molecular architectures through carbon-carbon and carbon-heteroatom bond-forming reactions.

Coupling Reactions for Scaffold Elaboration

Palladium-catalyzed cross-coupling reactions are indispensable tools for elaborating the scaffold of this compound and its derivatives. These reactions allow for the precise introduction of new carbon-carbon and carbon-nitrogen bonds, facilitating access to a diverse range of substituted pyridine compounds. While direct coupling of the C-H bond at positions 2, 5, or 6 is challenging, functionalization of the acid with a halide (e.g., Cl, Br, I) provides a versatile handle for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org For derivatives of this compound, such as a halogenated analog, this reaction enables the introduction of various aryl or heteroaryl substituents. The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid or ester, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Research on structurally similar compounds, like 3-chloro-2-(trifluoromethyl)isonicotinic acid, demonstrates their utility in Suzuki-Miyaura coupling to form C-C bonds. The synthesis of 2-(3-(trifluoromethyl)phenyl)isonicotinic acid often involves this type of cross-coupling between an isonicotinic acid derivative and a trifluoromethylphenyl precursor using a palladium catalyst like Pd(PPh₃)₄. These examples suggest that a halogenated derivative of this compound would be a competent coupling partner.

| Reactant A (Example Analog) | Reactant B (Boronic Acid/Ester) | Catalyst/Base | Product Type | Reference |

|---|---|---|---|---|

| 3-Chloro-2-(trifluoromethyl)isonicotinic acid | Arylboronic acid | Pd(0) catalyst, Base | Aryl-substituted isonicotinic acid | |

| Halogenated isonicotinic acid derivative | (3-(Trifluoromethyl)phenyl)boronic acid | Pd(PPh₃)₄, Base | 2-(3-(Trifluoromethyl)phenyl)isonicotinic acid | |

| 2,6-Dichloro-3-(trifluoromethyl)pyridine | Arylboronic acid | Pd catalyst, Base | 2-Aryl-6-chloro-3-(trifluoromethyl)pyridine | researchgate.net |

Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. numberanalytics.com It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. beilstein-journals.org This reaction is highly valuable for installing alkynyl moieties onto the pyridine core, which can serve as handles for further transformations or as key components in materials science and pharmaceutical compounds. beilstein-journals.orgresearchgate.net

The synthesis of complex molecules like tazarotene (B1682939) has utilized Sonogashira coupling involving a 6-chloronicotinic acid ethyl ester, highlighting the applicability of this reaction to halogenated pyridinecarboxylic acid systems. acs.org Studies on nicotinic acid derivatives have also explored their use in Sonogashira reactions, indicating that a suitably halogenated this compound would be a viable substrate for introducing alkynyl groups. rsc.org

| Reactant A (Example Analog) | Reactant B (Alkyne) | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Aryl/Vinyl Halide | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Substituted Alkyne | numberanalytics.com |

| 6-Chloronicotinic acid ethyl ester | Terminal Alkyne | Pd/Cu catalyst, Base | 6-Alkynylnicotinic acid ethyl ester | acs.org |

| Halogenated Pyridine | Terminal Alkyne | Pd(OAc)₂/PPh₃/CuI, Diisopropylamine | Alkynylated Pyridine | researchgate.net |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. organic-chemistry.orgnumberanalytics.com This reaction is a cornerstone of modern synthesis, providing a direct route to aryl amines. organic-chemistry.org For derivatives of this compound, this transformation would enable the introduction of a wide array of primary or secondary amines onto the pyridine scaffold.

The mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base to form an amide complex, and subsequent reductive elimination to yield the C-N coupled product. numberanalytics.com The reaction's utility has been demonstrated in the synthesis of complex heterocyclic structures, including the coupling of various amines to quinoline (B57606) and other heteroaryl halide systems. researchgate.net This precedent strongly supports the potential for applying Buchwald-Hartwig amination to halogenated derivatives of this compound to synthesize novel amino-substituted pyridines.

Nucleophilic Aromatic Substitution (SNAr) in Fluorinated Pyridine Systems

The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack. This reactivity is significantly enhanced by the presence of strong electron-withdrawing groups. The difluoromethyl (-CHF₂) group at the 3-position of this compound acts as such an activating group, lowering the electron density of the aromatic ring and stabilizing the negatively charged intermediate (a Meisenheimer-like complex) formed during nucleophilic aromatic substitution (SNAr). pearson.com

The SNAr reaction typically proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-poor pyridine ring at a position bearing a suitable leaving group (e.g., a halide or nitro group), forming a resonance-stabilized anionic intermediate. In the second step, the leaving group is expelled, restoring the aromaticity of the ring. pearson.com In pyridine systems, nucleophilic attack is strongly favored at the 2- and 4-positions relative to the ring nitrogen. uoanbar.edu.iq

While a difluoromethyl group at the 3-position activates the entire ring, its effect is most pronounced at the adjacent 2- and 4-positions. If a good leaving group is present at one of these positions, SNAr reactions can proceed efficiently. Research on the closely related compound, methyl 3-nitropyridine-4-carboxylate, provides a strong model for this reactivity. In this system, the nitro group at the 3-position and the carboxylate at the 4-position activate the ring, making the nitro group itself a viable leaving group for SNAr. However, a more common scenario involves a halogen atom at an activated position serving as the leaving group. For instance, in methyl 3-nitropyridine-4-carboxylate, the nitro group has been successfully displaced by a fluoride anion, demonstrating the feasibility of SNAr on this type of substituted pyridine core. nih.gov

| Substrate (Analogous System) | Position of Leaving Group | Activating Groups | Nucleophile | Product | Reference |

|---|---|---|---|---|---|

| Methyl 3-nitropyridine-4-carboxylate | 3 | 3-NO₂, 4-COOMe | F⁻ (from CsF) | Methyl 3-fluoropyridine-4-carboxylate | nih.gov |

| Halopyridine | 2 or 4 | Ring Nitrogen | Alkoxides, Thiolates, Amines | Substituted Pyridine | wikipedia.org |

| 2-Halopyridine | 2 | Ring Nitrogen | PhCH₂OH | 2-Benzyloxypyridine | sci-hub.se |

Given these principles, a derivative of this compound bearing a leaving group such as chlorine or bromine at the 2-position would be an excellent candidate for SNAr reactions with a variety of nucleophiles, including amines, alkoxides, and thiolates, to generate a library of functionalized pyridines. wikipedia.org

Advanced Applications in Chemical Sciences

Applications as Building Blocks in Complex Organic Synthesis

3-(Difluoromethyl)isonicotinic acid serves as a crucial building block in the intricate field of organic synthesis. Its unique structure, featuring a difluoromethyl group on a pyridine (B92270) ring, makes it a valuable precursor for creating more complex molecules. Organic chemists utilize these fundamental components to construct elaborate molecular architectures through a variety of chemical reactions. cymitquimica.com The presence of the difluoromethyl group (-CF2H) and the carboxylic acid on the pyridine framework allows for diverse chemical modifications, enabling the synthesis of a wide array of intricate organic compounds.

The synthesis of complex molecules often involves multi-step processes where building blocks like this compound are sequentially reacted to assemble the final product. For instance, it can be a key starting material in the synthesis of various heterocyclic compounds, which are integral to many areas of chemical research. The reactivity of the carboxylic acid group allows for amide bond formation, esterification, and other transformations, while the pyridine ring can undergo various substitution reactions.

In one documented synthetic route, this compound is condensed with other molecules to form larger, more complex structures. For example, it is used in the synthesis of indene (B144670) amino acid derivatives. acs.org This process involves the condensation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a related compound, with an amino-indene derivative to form an amide bond, illustrating the utility of the carboxylic acid functionality in building molecular complexity. acs.org Similarly, the synthesis of certain nicotinic acid receptor agonists involves the use of difluoromethyl-containing pyrimidine (B1678525) precursors, highlighting the role of such building blocks in constructing bioactive molecules. nih.gov

The strategic incorporation of the difluoromethyl group via this building block approach is a key tactic in modern synthetic chemistry. It allows for the precise placement of this important functional group within a target molecule, which can significantly influence its properties.

Interactive Data Table: Examples of Complex Molecules Synthesized Using this compound or its Derivatives

Contributions to Medicinal Chemistry Research and Drug Design

The unique physicochemical properties of this compound make it a compound of significant interest in medicinal chemistry and drug design. Its structure provides a versatile scaffold that can be modified to create novel therapeutic agents.

Precursors for Active Pharmaceutical Ingredient (API) Synthesis

This compound and its derivatives are valuable precursors in the synthesis of Active Pharmaceutical Ingredients (APIs). The difluoromethyl group is a key feature in several modern pharmaceuticals, and this acid provides a direct route for its incorporation.

One notable application is in the synthesis of fungicides. For example, the related intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, is a crucial building block for the fungicide Benzovindiflupyr. ccspublishing.org.cn This highlights the industrial relevance of difluoromethyl-containing heterocyclic acids in the production of commercially important agrochemicals, a field that often overlaps with pharmaceutical research in terms of synthetic strategies and core structures.

Furthermore, research into nicotinic acid receptor agonists for treating dyslipidemia has led to the discovery of potent compounds derived from difluoromethyl-containing pyranopyrimidinedione scaffolds. nih.gov Although not a direct use of this compound itself, this demonstrates the value of the difluoromethyl-heterocycle motif, for which this acid is a key synthetic precursor, in generating novel APIs.

Scaffold Design for Potential Bioactivity

The pyridine ring of this compound serves as a versatile scaffold for designing molecules with potential biological activity. The combination of the aromatic, electron-deficient pyridine ring and the unique difluoromethyl group creates a platform for developing new drugs.

The incorporation of a difluoromethyl group can lead to compounds with enhanced biological profiles. For instance, the difluoromethyl pyrazole-(m-benzene)carboxamide scaffold has been shown to significantly increase antifungal activity in certain compounds. acs.org This suggests that incorporating this compound or its derivatives into molecular designs could be a promising strategy for developing new antifungal agents.

In the context of cancer therapy, RAF inhibitors are a critical class of drugs. The design of selective RAF inhibitors targeting RAS mutant cancers has involved the use of trifluoromethyl-substituted isonicotinamide (B137802) moieties. acs.org While this example uses a trifluoromethyl group, the underlying principle of using a fluorinated nicotinic acid scaffold to achieve selective kinase inhibition is highly relevant. The difluoromethyl group in this compound offers a nuanced alternative to the trifluoromethyl group, potentially providing a different balance of properties that could be advantageous in certain therapeutic contexts.

The ability to functionalize the pyridine ring at various positions, in addition to modifying the carboxylic acid group, allows for the creation of a diverse library of compounds for biological screening. This flexibility is a key advantage of using this compound as a foundational scaffold in drug discovery programs.

Interactive Data Table: Bioactive Scaffolds Incorporating Difluoromethyl-Heterocyclic Motifs

Influence of Fluorination on Molecular Design and Properties

The introduction of fluorine atoms into drug molecules is a widely used strategy in medicinal chemistry to enhance their pharmacological profiles. The difluoromethyl group (-CF2H) in this compound imparts several beneficial properties that are highly sought after in drug design.

One of the most significant effects of the difluoromethyl group is its ability to act as a "lipophilic hydrogen bond donor". sci-hub.se Unlike a simple methyl group, the hydrogen atom in the -CF2H group is sufficiently acidic to form hydrogen bonds with biological targets, yet the group as a whole increases the molecule's lipophilicity. This dual character can lead to improved binding affinity and cell permeability. nih.gov

Furthermore, the difluoromethyl group is considered a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups. nih.gov This means it can mimic the biological activity of these common pharmacophores while offering improved metabolic stability, as the C-F bond is much stronger than C-H, C-O, C-S, or C-N bonds. This increased stability can lead to a longer duration of action for the drug in the body.

The electron-withdrawing nature of the two fluorine atoms also influences the electronic properties of the pyridine ring, which can affect its pKa and interactions with biological targets. Compared to the more common trifluoromethyl group (-CF3), the difluoromethyl group offers a more moderate increase in lipophilicity, providing medicinal chemists with a finer tool for tuning the properties of a drug candidate. sci-hub.se

Radiopharmaceutical Tracer Development for Imaging Applications

The development of radiopharmaceutical tracers for imaging techniques like Positron Emission Tomography (PET) is a crucial area of medicinal chemistry. These tracers allow for the non-invasive visualization and quantification of biological processes in living organisms. nih.gov The difluoromethyl group has emerged as a functionality of interest for the development of novel PET tracers. nih.govresearchgate.netresearchgate.net

The incorporation of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) into molecules is a common strategy for creating PET tracers due to its favorable decay properties. researchgate.netnih.gov The difluoromethyl group provides a site for the potential introduction of ¹⁸F. While the radiosynthesis of ¹⁸F-difluoromethyl-containing compounds presents challenges, ongoing research is focused on developing user-friendly methods to access these valuable imaging agents. nih.govresearchgate.netresearchgate.net

The development of ¹⁸F-labeled tracers based on scaffolds like this compound could enable the in vivo imaging of specific biological targets with high sensitivity and specificity. This would be invaluable for disease diagnosis, monitoring treatment response, and accelerating drug development. nih.gov The unique properties of the difluoromethyl group, such as its ability to act as a hydrogen bond donor, could lead to tracers with improved target engagement and pharmacokinetic profiles. nih.govresearchgate.netresearchgate.net

Applications in Agrochemical Research and Development

The principles of medicinal chemistry and drug design are often transferable to the field of agrochemical research. This compound and related structures have found significant applications in the development of new crop protection agents.

The difluoromethyl group is a key component in a number of modern fungicides. ccspublishing.org.cn For example, several succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides, a major class of antifungals, incorporate a difluoromethyl-pyrazole carboxamide moiety. acs.org The synthesis of these fungicides often relies on building blocks that are structurally related to this compound, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. ccspublishing.org.cn

Research has shown that the presence of a difluoromethyl pyrazole-(m-benzene)carboxamide scaffold can significantly enhance antifungal activity. acs.org This underscores the importance of the difluoromethyl group in designing potent and effective agrochemicals. The unique electronic and steric properties of the -CF2H group can lead to improved binding to the target enzyme in the pathogen, resulting in greater efficacy.

Furthermore, structure-activity relationship studies on various difluoromethyl-containing derivatives have demonstrated their potential against a range of plant pathogens. These studies guide the rational design of new and improved fungicides and other crop protection products. The versatility of the isonicotinic acid scaffold allows for systematic modifications to optimize activity, selectivity, and environmental safety.

Development of Crop Protection Agents

The 3-(difluoromethyl)pyridine (B1298654) and the structurally related 3-(difluoromethyl)pyrazole moieties are critical pharmacophores in the design of modern agrochemicals, particularly fungicides. acs.org The unique electronic properties and conformational effects of the difluoromethyl group contribute significantly to the biological activity of these compounds.

Research has demonstrated that amide derivatives incorporating this structural unit exhibit potent fungicidal properties. A key class of these are the Succinate Dehydrogenase Inhibitors (SDHIs), which disrupt the mitochondrial respiration of pathogenic fungi. For instance, novel 3-difluoromethyl-1-methyl-N-(substituted-indane-4-yl)pyrazole-4-carboxamides have been synthesized and patented for their efficacy as fungicides. google.com The synthesis of these active ingredients often relies on a key intermediate, 3-(difluoromethyl)-1-methyl-4-pyrazole carbonyl chloride, which is prepared from the corresponding carboxylic acid. google.com

The fungicide Benzovindiflupyr, developed by Syngenta, is a prominent example of an SDHI that contains the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core. ccspublishing.org.cn Its synthesis involves the crucial step of combining 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride with an oxime intermediate. ccspublishing.org.cn Similarly, other research has focused on synthesizing pyrazole-4-carboxylic oxime ester derivatives with the 3-(difluoromethyl)pyrazole group, which have shown good activity against a range of plant pathogens like S. sclerotiorum and B. cinerea at concentrations of 50 ppm. researchgate.net Further studies have produced novel diamide (B1670390) compounds that combine a pyrazolyl ring containing a difluoromethyl group with other chemical fragments, resulting in molecules with both fungicidal and insecticidal activities. mdpi.com

The data below summarizes the application of this chemical moiety in developing effective crop protection agents.

| Active Compound Class | Target Pest/Disease | Mechanism of Action | Key Structural Moiety |

| Pyrazole Carboxamide Derivatives | Fungal pathogens (e.g., S. sclerotiorum, B. cinerea, R. solani) | Succinate Dehydrogenase Inhibition (SDHI) | 3-(Difluoromethyl)-1-methyl-pyrazole-4-carboxamide |

| Diamide Compounds | Fungal pathogens and insect pests (e.g., Tetranychus cinnabarinus) | Varies (e.g., SDHI) | 3-(Difluoromethyl)-1-methyl-pyrazole |

| Indanyl Carboxamides | Plant fungal infections | Fungicidal | 3-Difluoromethyl-1-methyl-N-(indane-4-yl)pyrazole-4-carboxamide |

This table presents a summary of findings on crop protection agents incorporating the 3-(difluoromethyl)pyrazole moiety, structurally related to this compound.

Environmental Transformation Product Studies

The environmental fate of pesticides is a critical area of study to ensure agricultural sustainability and ecological safety. When pesticides are released into the environment, they undergo transformation through biotic and abiotic processes, leading to the formation of various degradation products. whiterose.ac.uk Understanding these transformation products is essential, as they may retain biological activity or have different mobility and persistence profiles than the parent compound.

While direct studies on the environmental transformation of pesticides into this compound are not widely documented, research on structurally analogous compounds provides significant insights. Fluorinated pyridine-based pesticides are known to degrade into their corresponding carboxylic acid derivatives. For example, the neonicotinoid insecticide sulfoxaflor, which contains a 6-(trifluoromethyl)pyridine core, degrades in the environment into several metabolites, including compounds where the core pyridine structure is retained. rsc.org Studies on the photolysis of fluorinated pesticides have shown that heteroaromatic CF₂ groups can be retained in multiple photoproducts under various environmental conditions. acs.org This suggests that pesticides containing a difluoromethyl-pyridine moiety have the potential to degrade into nicotinic acid derivatives like this compound.

This metabolic pathway is well-established for other fluorinated pesticides. For instance, the herbicide Diflufenican is known to have an environmental transformation product, 2-(3-trifluoromethylphenoxy)nicotinic acid, which demonstrates the cleavage of an amide linkage to reveal the underlying pyridine carboxylic acid structure. This highlights a common degradation pathway for this class of agrochemicals.

Utility in Material Science and Polymer Chemistry

Fluorinated compounds are of significant interest in material science and polymer chemistry due to the unique properties they impart, such as thermal stability, chemical resistance, and altered electronic characteristics. This compound is recognized as a valuable building block for creating new materials and polymers. bldpharm.combldpharm.com

Its utility stems from the presence of both the carboxylic acid group, which can be readily converted into other functional groups like esters and amides for polymerization, and the fluorinated pyridine ring. The incorporation of fluorinated moieties like the difluoromethyl group into polymer backbones can significantly modify the material's properties. mdpi.com For example, fluorinated derivatives of isonicotinic acid are noted for their use in polymer synthesis due to their high thermal stability.

Chemical suppliers explicitly list this compound and its analogs as "Material Building Blocks" for polymer science, indicating its role as a monomer or precursor in this field. bldpharm.com The synthesis of novel fluorinated, acid-functionalized porphyrins for potential use in catalysis and sensing also demonstrates the utility of fluorinated carboxylic acids as building blocks for complex functional materials. nih.govbeilstein-journals.org Furthermore, perfluoropyridine, a related compound, is used to prepare porous polymers for applications such as the removal of pollutants from water, showcasing the versatility of fluorinated pyridine rings in creating advanced materials. mdpi.com

Catalytic Applications of Pyridine Carboxylic Acids and Derivatives

Pyridine carboxylic acids and their derivatives have emerged as effective and versatile catalysts in organic synthesis. These molecules can act as organocatalysts or as ligands in metal-based catalytic systems.

Studies have shown that Pyridine-2-carboxylic acid can function as a green and efficient catalyst for multicomponent reactions, such as the synthesis of pyrazolo[3,4-b]quinolinones. rsc.org Furthermore, it plays a crucial and unexpected role in manganese-based oxidation catalysis. Research has revealed that various complex pyridyl ligands decompose in situ to form pyridine-2-carboxylic acid, which, in combination with a manganese source, is the true catalytically active species for the oxidation of alkenes and alcohols. rsc.orgresearchgate.netrsc.org This system demonstrates high turnover numbers and selectivity. researchgate.netrsc.org When pyridine-2-carboxylic acid is used directly as a co-catalyst with manganese, the efficiency of the oxidant (H₂O₂) is substantially improved. rsc.org

Other derivatives, such as Pyridine 2,6-dicarboxylic acid, have been identified as novel bifunctional organocatalysts for reactions like the hydrophosphonylation of aldehydes and ketones in water, offering an environmentally benign and cost-effective synthetic route. organic-chemistry.org The catalytic activity is attributed to the ability of the pyridine carboxylic acid to activate substrates through hydrogen bonding and proton transfer. Given the established catalytic utility of the pyridine carboxylic acid scaffold, this compound represents a promising candidate for similar applications, where the electronic influence of the difluoromethyl group could be leveraged to fine-tune catalytic activity and selectivity.

| Catalyst System | Reaction Type | Role of Pyridine Carboxylic Acid |

| Pyridine-2-carboxylic acid | Multicomponent synthesis of quinolinones | Organocatalyst |

| Manganese / Pyridine-2-carboxylic acid | Oxidation of alkenes and alcohols | Active ligand/co-catalyst |

| Pyridine 2,6-dicarboxylic acid | Hydrophosphonylation of aldehydes | Bifunctional organocatalyst |

This table summarizes the demonstrated catalytic applications of pyridine carboxylic acids, suggesting the potential for this compound in catalysis.

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Methodologies

The development of efficient and sustainable methods for the synthesis of 3-(Difluoromethyl)isonicotinic acid and other fluorinated pyridines is a primary area of future research. Current methods for introducing fluorine or fluorinated groups often rely on harsh reagents and conditions. acs.orgrsc.org Future efforts will likely focus on the following:

Direct C-H Fluorination: Developing methods for the direct and selective fluorination of the pyridine (B92270) ring would represent a significant advancement in atom economy. acs.org While methods for C-H fluorination adjacent to the nitrogen in pyridines using reagents like silver(II) fluoride (B91410) have been reported, achieving selectivity at other positions remains a challenge. acs.orgresearchgate.net

Late-Stage Functionalization: The ability to introduce the difluoromethyl group at a late stage in a synthetic sequence is highly desirable as it allows for the rapid diversification of complex molecules. acs.org Research into novel catalysts and reagents that can selectively perform difluoromethylation on highly functionalized pyridine rings is crucial.

Catalytic Approaches: Transition metal-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. rsc.org Future research will likely explore new catalytic systems for the efficient coupling of difluoromethyl sources with pyridine precursors. This includes the development of more active and stable catalysts that can operate under milder conditions.

Flow Chemistry: The use of continuous flow reactors can offer significant advantages in terms of safety, scalability, and reaction control for fluorination reactions, which can often be highly exothermic.

Integration of Advanced Computational Techniques for Predictive Design

Computational chemistry is poised to play an increasingly important role in accelerating the discovery and optimization of molecules derived from this compound. nih.govacs.org

Predictive Modeling of Physicochemical Properties: Computational models can be used to predict key properties such as lipophilicity (logP/logD), acidity (pKa), and metabolic stability. nih.gov For instance, statistical modeling based on constitutional and Density Functional Theory (DFT) descriptors has been used to predict the lipophilicity of fluorinated thiopyridines. nih.gov Similar approaches can be applied to derivatives of this compound to guide the design of molecules with optimal pharmacokinetic profiles.

Rational Drug and Agrochemical Design: Molecular docking and molecular dynamics simulations can be used to predict the binding affinity and mode of interaction of potential drug candidates or agrochemicals with their biological targets. acs.orgnih.gov These techniques can help in understanding the role of the difluoromethyl group in target engagement and guide the design of more potent and selective inhibitors. acs.org

Reaction Prediction and Mechanism Elucidation: Computational methods like the artificial force induced reaction (AFIR) method can be used to explore reaction pathways and predict the feasibility of novel synthetic transformations. drugtargetreview.comrsc.org This can help in the discovery of new reactions for the synthesis and functionalization of fluorinated pyridines. rsc.org For example, computational screening has been used to explore three-component reactions involving difluorocarbene for the synthesis of fluorinated N-heterocycles. drugtargetreview.comrsc.org

Diversification of Applications in Emerging Chemical Technologies

While this compound is a valuable intermediate in pharmaceuticals and agrochemicals, its unique electronic properties suggest potential applications in other areas of chemical technology. acs.org

Materials Science: The introduction of fluorinated groups can significantly alter the optical and electronic properties of organic materials. Pyridine-based materials are already used in organic light-emitting diodes (OLEDs) and other electronic devices. Future research could explore the synthesis of novel polymers and functional materials derived from this compound for applications in organic electronics and photonics.

Catalysis: Pyridine derivatives are widely used as ligands in coordination chemistry and catalysis. The electronic and steric properties of the difluoromethyl group could be exploited to fine-tune the reactivity and selectivity of metal complexes for various catalytic transformations.

Supramolecular Chemistry: The ability of the difluoromethyl group to act as a hydrogen bond donor could be utilized in the design of novel supramolecular assemblies with specific structures and functions.

Green Chemistry Principles in the Synthesis and Application of Fluorinated Pyridines

The principles of green chemistry are becoming increasingly important in the chemical industry to minimize environmental impact. rsc.org Future research on this compound and related compounds will need to incorporate these principles.

Atom Economy: Developing synthetic routes that maximize the incorporation of all starting materials into the final product is a key goal. rsc.org This involves moving away from the use of stoichiometric reagents towards more catalytic and atom-economical transformations.

Use of Safer Reagents and Solvents: There is a significant push to replace hazardous reagents, such as traditional fluorinating agents, with safer alternatives. rsc.org The development of solid-supported reagents and the use of greener solvents, such as water or supercritical fluids, are important areas of investigation. acs.org

Energy Efficiency: The use of microwave irradiation, ultrasound, or high-pressure Q-Tube reactors can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com

Catalyst Recovery and Reuse: For catalytic processes, the development of methods for the efficient recovery and reuse of the catalyst is crucial for making the process more sustainable and cost-effective. rsc.org

Q & A

Q. What synthetic strategies are effective for preparing 3-(difluoromethyl)isonicotinic acid, and how can reaction conditions be optimized?

Synthesis typically involves fluorination of isonicotinic acid derivatives. A common approach is the oxidative functionalization of methylpyridines using vanadium-titanium catalysts. For example, anatase-based catalysts enhance selectivity and lower reaction temperatures compared to rutile-based systems, as demonstrated in the oxidation of 4-methylpyridine to isonicotinic acid derivatives . Key steps include:

- Catalyst selection : Anatase-supported catalysts improve yield by reducing side reactions (e.g., aldehyde formation).

- Fluorination : Introduce difluoromethyl groups via electrophilic substitution or cross-coupling reactions.

- Purification : Use ion-exchange resins (e.g., sulfonic acid cation exchangers) to isolate the product, leveraging differences in sorption affinity between nicotinic and isonicotinic acid derivatives .

Q. How can spectroscopic and computational methods confirm the structure and electronic properties of this compound?

- FTIR and NMR : Identify characteristic peaks for the difluoromethyl group (e.g., C-F stretching at 1100–1200 cm⁻¹ in FTIR; distinct ¹⁹F NMR shifts).

- X-ray crystallography : Resolve the spatial arrangement of the difluoromethyl and carboxylic acid groups.

- Computational modeling : Density functional theory (DFT) calculations predict electronic effects, such as the inductive influence of fluorine on the pyridine ring’s electron density .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound, and how are they measured?

- Solubility : Assess in polar solvents (water, DMSO) via gravimetric analysis or HPLC. The carboxylic acid group enhances water solubility, while fluorination increases lipophilicity .

- Stability : Conduct accelerated degradation studies under varying pH and temperature. Fluorine’s electron-withdrawing effect improves oxidative stability compared to non-fluorinated analogs .

Advanced Research Questions

Q. How does the difluoromethyl group influence bioactivity in drug discovery contexts?

Fluorine enhances metabolic stability and membrane permeability by reducing basicity and increasing lipophilicity. For example, fluorinated isonicotinic acid derivatives show improved antimicrobial activity due to stronger target binding (e.g., via hydrogen bonding with bacterial enzymes) . Methodological considerations:

- Structure-activity relationship (SAR) studies : Synthesize analogs with varying fluorine positions and compare inhibitory potency in vitro.

- Pharmacokinetic profiling : Evaluate bioavailability and half-life in animal models.

Q. Can this compound act as a ligand in metal-organic frameworks (MOFs), and what applications arise from such structures?

The carboxylic acid group enables coordination to metal nodes (e.g., Cu, Zn), forming MOFs with potential gas storage or catalytic properties. Design principles include:

Q. What experimental designs resolve contradictions in reported biological data for fluorinated isonicotinic acid derivatives?

Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies:

Q. How do catalytic systems affect the regioselectivity of difluoromethylation on the pyridine ring?

Vanadium-based catalysts promote selective functionalization at the 3-position. Key factors:

- Substrate orientation : Steric effects from the pyridine nitrogen direct electrophilic attack.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .

Q. What computational tools predict the binding affinity of this compound to biological targets?

- Molecular docking : Use software like AutoDock to simulate interactions with enzymes (e.g., enoyl-ACP reductase in tuberculosis).

- MD simulations : Assess binding stability over time, focusing on fluorine’s role in hydrophobic pocket interactions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.